molecular formula C12H9Cl2NO2 B1349844 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one CAS No. 70565-23-0

1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one

Cat. No.: B1349844
CAS No.: 70565-23-0
M. Wt: 270.11 g/mol
InChI Key: OTOMALVKPCXLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one is a chemical compound known for its unique structure and properties It contains a dichlorophenyl group, a methylisoxazole ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-amino-5-methylisoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)10-7(2)17-15-12(10)11-8(13)4-3-5-9(11)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMALVKPCXLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372635
Record name 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70565-23-0
Record name 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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